N-(4-ethylphenyl)acridin-9-amine
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Overview
Description
N-(4-ethylphenyl)acridin-9-amine is a derivative of acridine, a heterocyclic compound known for its broad range of pharmaceutical properties. Acridine derivatives are characterized by their unique physical and chemical properties, biological activities, and industrial applications
Preparation Methods
The synthesis of N-(4-ethylphenyl)acridin-9-amine typically involves the condensation of 9-chloroacridine with 4-ethylphenylamine. This reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(4-ethylphenyl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives.
Mechanism of Action
The primary mechanism of action of N-(4-ethylphenyl)acridin-9-amine involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerase and telomerase . This disruption can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death.
Comparison with Similar Compounds
N-(4-ethylphenyl)acridin-9-amine can be compared to other acridine derivatives such as:
Amsacrine: Known for its anticancer properties, amsacrine also intercalates with DNA but has different substituents on the acridine ring.
Quinacrine: Used as an antimalarial drug, quinacrine has a similar acridine core but different functional groups.
Proflavine: An antiseptic agent, proflavine shares the acridine structure but has amino groups at different positions.
These comparisons highlight the unique properties of this compound, particularly its specific substituents that contribute to its distinct biological activities.
Properties
CAS No. |
75651-10-4 |
---|---|
Molecular Formula |
C21H18N2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)acridin-9-amine |
InChI |
InChI=1S/C21H18N2/c1-2-15-11-13-16(14-12-15)22-21-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)21/h3-14H,2H2,1H3,(H,22,23) |
InChI Key |
OLPLIEMZPJHSHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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